
1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound with significant importance in various scientific fields It is known for its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the use of specific reagents and conditions to ensure the correct stereochemistry and functional group placement. One common method involves the reaction of a suitably protected sugar derivative with a pyrimidine base under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis or the use of continuous flow reactors. These methods aim to increase yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one
Uniqueness
1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O5/c11-4-3-15-7(6(4)13)10-2-1-5(12)9-8(10)14/h1-2,4,6-7,11,13H,3H2,(H,9,12,14)/t4-,6+,7+/m0/s1 |
InChI Key |
UIYGLPAAPTWXPZ-UBKIQSJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


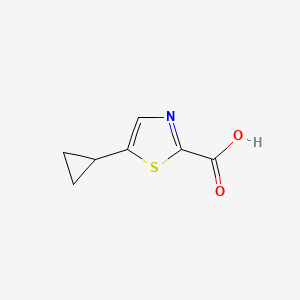
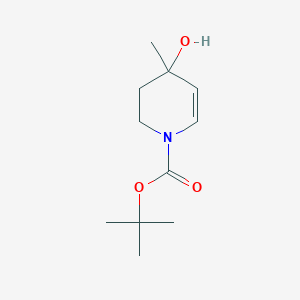
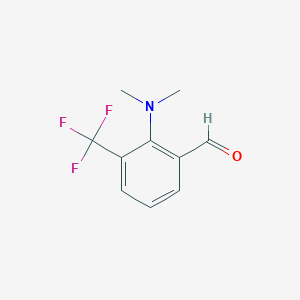
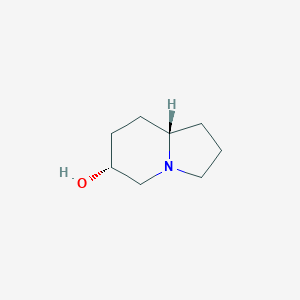
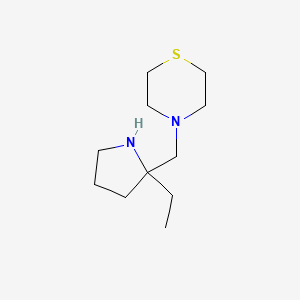
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
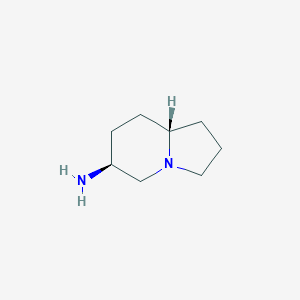
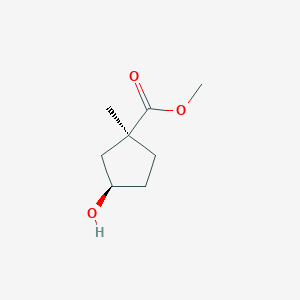

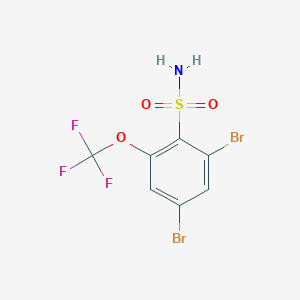
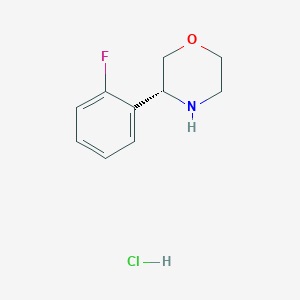
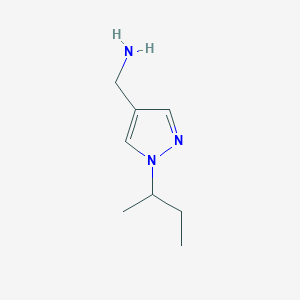
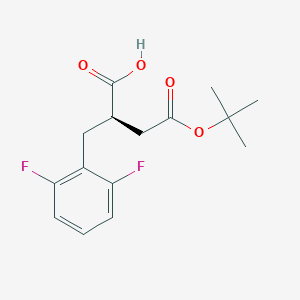
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)
